molecular formula C16H25N3O2 B2492336 1-(Tert-butyl)-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea CAS No. 2034255-05-3

1-(Tert-butyl)-3-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)urea

Cat. No. B2492336
CAS RN: 2034255-05-3
M. Wt: 291.395
InChI Key: QUFGFVHLWHBCGB-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of chemicals that often feature in research due to their potential biological activity and chemical properties. The studies reviewed include work on similar urea derivatives and their synthesis, structural analysis, and applications in various chemical reactions (Corbin et al., 2001).

Synthesis Analysis

Synthesis methods for related compounds often involve complex reactions, including cyclopropanation (Li et al., 2012) and Ugi reactions (Sañudo et al., 2006), indicating the complexity and diversity of approaches to synthesizing such molecules.

Molecular Structure Analysis

Studies have shown that minor changes in substituents can significantly affect the hydrogen-bonded structures of related compounds, indicating the importance of detailed molecular structure analysis in understanding their behavior (Trilleras et al., 2008).

Chemical Reactions and Properties

Research indicates that urea derivatives can participate in a variety of chemical reactions, with their behavior influenced by substituents and reaction conditions. This includes complexation-induced unfolding and formation of multiply hydrogen-bonded complexes, highlighting the reactivity and versatility of these compounds (Corbin et al., 2001).

Physical Properties Analysis

The physical properties of similar compounds have been studied through methods like X-ray crystallography, revealing the importance of intramolecular hydrogen bonding and π–π stacking in stabilizing their structures (Chen et al., 2021).

Chemical Properties Analysis

The chemical properties of urea derivatives, including their reactivity and interactions with other molecules, are influenced by their structure and the presence of specific functional groups. Studies involving cycloadditions and complexation reactions provide insight into the chemical behavior of these compounds (Tollenaere & Ghosez, 1998).

Scientific Research Applications

Control of Site of Lithiation

Lithiation of N-(pyridin-3-ylmethyl)pivalamide and related derivatives demonstrates the control over the site of lithiation, crucial for synthesizing substituted derivatives in high yields. This process involves regioselective lithiation with different lithium reagents, showcasing the compound's utility in the precise synthesis of complex molecules (Smith et al., 2013).

Association with 2-Amino-1,8-Naphthyridines

The association of N-(pyridin-2-yl),N'-substituted ureas with 2-amino-1,8-naphthyridines and benzoates was explored through NMR spectroscopy and quantum chemical calculations. The study highlights the importance of intramolecular hydrogen bonding in urea derivatives for complex formation, with implications for designing molecular recognition systems (Ośmiałowski et al., 2013).

Unfolding of Heterocyclic Ureas

Research on the synthesis and conformational studies of heterocyclic ureas (amides) and their unfolding to form hydrogen-bonded complexes reveals the compound's potential in self-assembly and the mimicry of biological processes (Corbin et al., 2001).

Cyclodextrin Complexation

The complexation of stilbene derivatives by urea-linked cyclodextrins and the self-assembly of molecular devices demonstrate the compound's role in developing photoresponsive materials. This study offers insights into the design of molecular switches and devices (Lock et al., 2004).

Structure-Activity Relationships

The structure-activity relationships of specific urea derivatives as inhibitors of p38alpha MAP kinase were elucidated, contributing to the development of new therapeutic agents for autoimmune diseases (Regan et al., 2003).

properties

IUPAC Name

1-tert-butyl-3-(4-pyridin-2-yloxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O2/c1-16(2,3)19-15(20)18-12-7-9-13(10-8-12)21-14-6-4-5-11-17-14/h4-6,11-13H,7-10H2,1-3H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFGFVHLWHBCGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NC1CCC(CC1)OC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.